molecular formula C15H11NO2 B095576 7-Aminoflavone CAS No. 15847-18-4

7-Aminoflavone

Cat. No. B095576
CAS RN: 15847-18-4
M. Wt: 237.25 g/mol
InChI Key: JGSKYGCPGCBEET-UHFFFAOYSA-N
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Description

7-Aminoflavone is a compound that has been studied for its potential as an anticancer agent. It has shown unique activity profiles against various cancer cell lines and has been a candidate for clinical trials. The compound is known to interact with the aryl hydrocarbon receptor (AhR) and has been found to inhibit HIF-1alpha expression, which is critical for the response of cells to oxygen deprivation. Despite its interaction with AhR, some of its effects appear to be AhR-independent, suggesting multiple pathways of action .

Synthesis Analysis

The synthesis of aminoflavone derivatives has been explored to enhance their biological activity. For instance, a series of nitroflavones and their corresponding aminoflavone hydrochloride salts were synthesized from commercially available o-hydroxyacetophenones. These compounds were then evaluated for their ability to inhibit protein-tyrosine kinase activities, with some showing significant inhibitory effects . Additionally, the synthesis of 7-substituted derivatives of 5,4'-diamino-6,8,3'-trifluoroflavone has been reported, with modifications at the 7-position leading to compounds with comparable or superior antitumor activity .

Molecular Structure Analysis

The molecular structure of aminoflavone derivatives plays a crucial role in their biological activity. Studies have shown that the presence of hydroxy groups and amino groups at specific positions on the flavone backbone is essential for their activity. For example, the 7,8-dihydroxy groups are critical for the agonistic effect on tropomyosin-receptor-kinase B (TrkB), and modifications at the 7-position can significantly affect antitumor activity .

Chemical Reactions Analysis

Aminoflavone and its derivatives undergo various chemical reactions that are essential for their biological function. For instance, aminoflavone requires metabolic activation by cytochrome P450 1A1 (CYP1A1) to exert its antiproliferative activity. This activation leads to the formation of DNA-protein cross-links (DPC) and DNA single-strand breaks (SSB), which are associated with its anticancer effects. The compound also induces phosphorylation of histone H2AX, which is indicative of DNA damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoflavone derivatives, such as solubility, play a significant role in their biological efficacy and potential clinical application. Some derivatives have been designed to be more water-soluble compared to the parent compound, which is beneficial for in vivo applications. The lipophilicity of certain derivatives, such as the 7-(hexanoyloxy)methyl derivative, has also been associated with strong antitumor activity, particularly in vivo .

Scientific Research Applications

  • Antitumor Properties : 7-Aminoflavone exhibits selective antitumor activity, particularly in breast cancer cells. For instance, it shows differential antiproliferative activity in the National Cancer Institute's anticancer drug screen, being notably effective against MCF-7 human breast cancer cells both in vitro and in vivo (Loaiza-Pérez et al., 2004). Additionally, novel 5-aminoflavone derivatives have been shown to exhibit significant antiproliferative activity against estrogen receptor-positive MCF-7 breast cancer cell lines (Akama et al., 1996).

  • Molecular Mechanisms : The cytotoxicity of 7-Aminoflavone in breast cancer cells is associated with the engagement of the aryl hydrocarbon receptor (AhR)-mediated signal transduction pathway. The drug induces DNA-protein cross-links and histone H2AX phosphorylation, suggesting a replication-dependent DNA lesion mechanism (Meng et al., 2005). Furthermore, 7-Aminoflavone inhibits HIF-1α expression in an AhR-independent fashion, indicating additional pathways involved in its anticancer activity (Terzuoli et al., 2010).

  • Combination Therapies : 7-Aminoflavone shows synergistic effects when combined with other anticancer drugs like paclitaxel and camptothecin, enhancing the cytotoxic effect in breast cancer cells (Reinicke et al., 2010). This suggests its potential use in combination therapies for more effective cancer treatment.

  • Other Potential Applications : Beyond its role in cancer therapy, 7-Aminoflavone and related compounds like 7,8-Dihydroxyflavone show promise in treating a range of brain and body pathologies, acting as BDNF mimetics and potentially useful in neuroprotective therapies (Emili et al., 2020).

  • Drug Delivery Research : Research has also been conducted on using carbon nanotubes as nanocarriers for the delivery of flavonoids like 7-Hydroxyflavone, aiming to improve their solubility, absorption, and bioavailability, which could be relevant for 7-Aminoflavone as well (Espíndola et al., 2022).

Safety And Hazards

The safety data sheet for 7-Aminoflavone suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . The hazard statements include H315 - H319 - H335, indicating that it can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Flavonoids and isoflavonoids have been considered privileged structures exhibiting various biological activities . Understanding the biotransformation process helps us elucidate not only the metabolic pathways of these compounds but also their mechanisms of action, toxicity, and pharmacological activity . This opens up potential future directions for the study and application of 7-Aminoflavone.

properties

IUPAC Name

7-amino-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSKYGCPGCBEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584331
Record name 7-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoflavone

CAS RN

15847-18-4
Record name 7-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
P Mucha, M Małecka, B Kupcewicz, K Lux, A Dołęga… - Polyhedron, 2018 - Elsevier
Four new complexes of copper(II) consisting of two different chromone derivatives with carbonyl and amine donor atoms: 7-aminoflavone (L 1 ) and 7-amino-2-methylchromone (L 2 ), …
Number of citations: 4 www.sciencedirect.com
BL Deng, JA Lepoivre, G Lemière - European journal of …, 1999 - Wiley Online Library
FULL PAPER Synthesis of 7-Vinylflavone and 7-Aminoflavone by Palladium-Catalyzed Coupling Reactions … FULL PAPER Synthesis of 7-Vinylflavone and 7-Aminoflavone by …
A Masek, E Chrzescijanska, M Zaborski - Int. J. Electrochem. Sci, 2014 - Citeseer
… steps in the 7-aminoflavone electrooxidation in … 7-aminoflavone is irreversible. As determined by cyclic voltammetry, the half-wave potential (E1/2) of the first step in the 7-aminoflavone …
Number of citations: 12 citeseerx.ist.psu.edu
S Chandrasekaran, IVMV Enoch - Journal of Molecular Structure, 2014 - Elsevier
… In this paper, we report the interaction of flavanone (FL) and 7-aminoflavone (7-AF) with C-HPA and discuss the structure of the host–guest complexes using spectroscopic methods. …
Number of citations: 4 www.sciencedirect.com
Y Erdogdu, Ö Dereli, D Sajan, L Joseph… - Molecular …, 2012 - Taylor & Francis
… This work reports a FT-IR and NIR-FT-Raman spectral study of 7-aminoflavone (7AF) to elucidate the correlation between the molecular structure and the prediction of normal modes …
Number of citations: 11 www.tandfonline.com
S Chandrasekaran, Y Sameena, IVMV Enoch… - Journal of Solution …, 2014 - Springer
… To comprehend these points, we choose 7-aminoflavone (7-AF) as the small molecule which can bind with β-cyclodextrin (β-CD) because: (i) flavones are the basic structural units of …
Number of citations: 5 link.springer.com
DS Bapat, K Venkataraman - Proceedings of the Indian Academy of …, 1955 - Springer
… being 507/ml.; but 7-aminoflavone inhibited the growth of B. … Both flavone and 7-aminoflavone inhibited the growth of … , has reported that 7-aminoflavone completely inhibited M. …
Number of citations: 9 link.springer.com
M Dymarska, T Janeczko, E Kostrzewa-Susłow - Molecules, 2018 - mdpi.com
… for 7-aminoflavone … 7-Aminoflavone was the only substrate for which we did not observe the formation of a glucoside derivative. The only example of biotransformation of 7-aminoflavone …
Number of citations: 24 www.mdpi.com
IA Azath, K Pitchumani - Sensors and Actuators B: Chemical, 2013 - Elsevier
… In summary, 7-aminoflavone modified β-cyclodextrin with a hydrazinecarbothioamide linker is synthesised for the first time and characterised by NMR, ESI-MS and elemental analysis. …
Number of citations: 34 www.sciencedirect.com
M Stompor, K Dancewicz, B Gabrys… - Journal of agricultural …, 2015 - ACS Publications
… Among the compounds examined, the strongest deterrents were isoxanthohumol (6), 7-methoxy-2,2-dimethylchroman-4-one (3), 7-aminoflavone (9), and 4-ethyl-4′-methoxychalcone (…
Number of citations: 29 pubs.acs.org

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